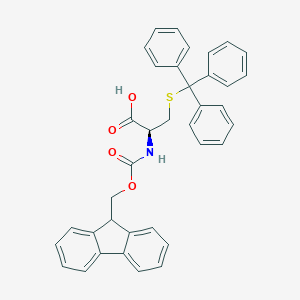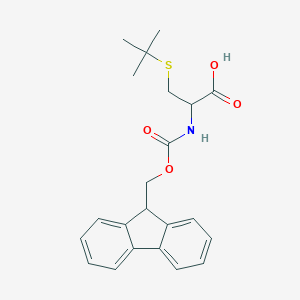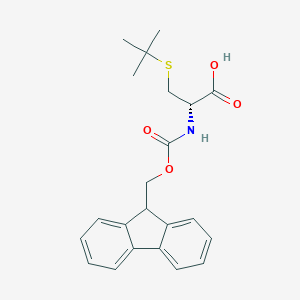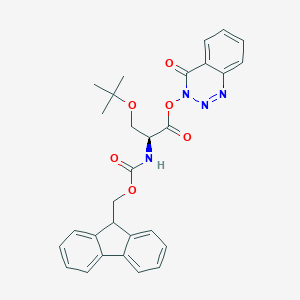
Fmoc-N-Me-Tyr(tBu)-OH
Descripción general
Descripción
“Fmoc-N-Me-Tyr(tBu)-OH” is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is also known as N-α-Fmoc-N-α-methyl-O-tert-butyl-L-tyrosine .
Molecular Structure Analysis
The empirical formula of “this compound” is C29H31NO5 . Its molecular weight is 473.56 g/mol .Chemical Reactions Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis . The specific chemical reactions it undergoes in this process are not detailed in the available resources.Physical And Chemical Properties Analysis
“this compound” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . Its assay (HPLC, area%) is ≥ 98.0 % (a/a) .Aplicaciones Científicas De Investigación
Peptide Synthesis and Enzyme Substrate Profiling
Fmoc-N-Me-Tyr(tBu)-OH, along with related compounds like Fmoc-F2Y(tBu)-OH, is used in the synthesis of peptides. For example, Fmoc-F2Y(tBu)-OH was efficiently incorporated into peptides for substrate profiling of protein tyrosine phosphatases (PTPs), offering resistance to tyrosinase action and useful kinetic properties (Gopishetty et al., 2008).
Minimizing Aspartimide Formation in Peptides
this compound derivatives are used to minimize aspartimide formation in peptide synthesis. New t-butyl-based aspartate protecting groups, such as Fmoc-Asp(OtBu)-OH, have been developed to address this issue in Fmoc/tBu chemistry (Behrendt et al., 2015).
Preparation of O-Phosphotyrosine-Containing Peptides
this compound derivatives like Fmoc-Tyr(PO3 tBu2)-OH are preferred for Fmoc solid-phase peptide synthesis. They provide high purity phosphopeptides with minimal tyrosine-peptide contamination (Valerio et al., 1995).
Self-Assembly in Material Science
Fmoc variants of threonine and serine, such as Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH, have shown controlled morphological changes in self-assembled structures. These findings are significant for designing novel architectures in material science and nanotechnology (Kshtriya et al., 2021).
Controlled Self-Assembly of Modified Amino Acids
Similar to the above point, self-assembly studies of modified amino acids like Fmoc-Tyr(tbu)-OH provide avenues for the fabrication of novel materials with diverse applications (Gour et al., 2021).
Acid-Labile Cys-Protecting Groups in Peptide Synthesis
Derivatives of this compound are used for developing acid-labile cysteine-protecting groups in the Fmoc/tBu strategy, enhancing the efficiency of peptide synthesis (Góngora-Benítez et al., 2012).
Safety and Hazards
The safety data sheet (SDS) for “Fmoc-N-Me-Tyr(tBu)-OH” advises avoiding breathing mist, gas or vapours and avoiding contact with skin and eye . It recommends using personal protective equipment and ensuring adequate ventilation . In case of accidental ingestion or contact, it provides specific first-aid measures .
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLSDEYZKFJXFT-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576956 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133373-24-7 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






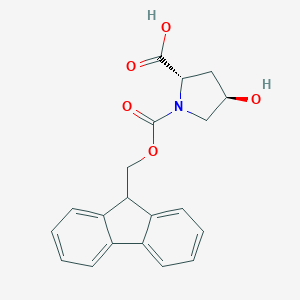


![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
